molecular formula C16H31N3O3 B14779251 tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate

Cat. No.: B14779251
M. Wt: 313.44 g/mol
InChI Key: PSECXGMJJKCXLM-UHFFFAOYSA-N
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Description

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate: is a synthetic organic compound with a complex structure. It is characterized by the presence of a tert-butyl group, a piperidine ring, and an amino acid derivative. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. It is also utilized in the development of biochemical assays .

Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry: Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique structure allows for the creation of specialized materials with desired properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate is unique due to its combination of a tert-butyl group, a piperidine ring, and an amino acid derivative. This structure provides it with distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C16H31N3O3

Molecular Weight

313.44 g/mol

IUPAC Name

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate

InChI

InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-9-7-6-8-12(19)10-18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21)

InChI Key

PSECXGMJJKCXLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1CNC(=O)OC(C)(C)C)N

Origin of Product

United States

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